molecular formula C4H6N4O B575329 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) CAS No. 184355-44-0

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI)

Cat. No.: B575329
CAS No.: 184355-44-0
M. Wt: 126.119
InChI Key: NKNZHYXACOHUBA-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound features a nitroso group at the fourth position, a methyl group at the fifth position, and an amino group at the third position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions, often requiring a catalyst or specific reagents to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group, altering the compound’s reactivity and properties.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) depends on its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or toxicological outcomes .

Comparison with Similar Compounds

  • 3-Aminopyrazole
  • 4-Nitrosopyrazole
  • 5-Methylpyrazole

Properties

CAS No.

184355-44-0

Molecular Formula

C4H6N4O

Molecular Weight

126.119

IUPAC Name

5-methyl-4-nitroso-1H-pyrazol-3-amine

InChI

InChI=1S/C4H6N4O/c1-2-3(8-9)4(5)7-6-2/h1H3,(H3,5,6,7)

InChI Key

NKNZHYXACOHUBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)N)N=O

Synonyms

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI)

Origin of Product

United States

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